molecular formula C17H26N2O2 B6472631 3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2640867-43-0

3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6472631
CAS No.: 2640867-43-0
M. Wt: 290.4 g/mol
InChI Key: DHFYJDUFAUIXPQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to contain a bicyclo[3.2.1]octane core, which is a type of carbocyclic compound with two fused rings . The compound also contains a carboxamide group, which consists of a carbonyl (C=O) group attached to an amine (NH2) group.


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the carboxamide group and the bicyclic structure. Carboxamides can participate in a variety of reactions, including hydrolysis, reduction, and condensation reactions . The bicyclic structure could also influence the compound’s reactivity, particularly if the rings are strained .

Future Directions

The synthesis and study of complex organic molecules like this one are active areas of research in chemistry. Future work could involve exploring the synthesis of this compound or similar structures, investigating their physical and chemical properties, and evaluating their potential applications in various fields .

Properties

IUPAC Name

3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c20-17(18-14-5-7-21-8-6-14)19-15-3-4-16(19)11-13(10-15)9-12-1-2-12/h9,12,14-16H,1-8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFYJDUFAUIXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C2CC3CCC(C2)N3C(=O)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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